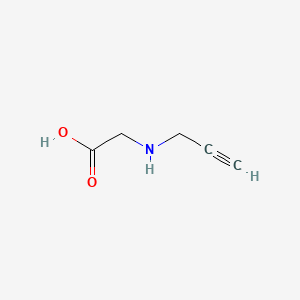

N-Propargylglycine

Beschreibung

The exact mass of the compound 2-(Prop-2-ynylamino)acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 692226. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(prop-2-ynylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-2-3-6-4-5(7)8/h1,6H,3-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSJLQGMTIHCDSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90206892 | |

| Record name | Acetic acid, 2-(prop-2-ynylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90206892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58160-95-5 | |

| Record name | Acetic acid, 2-(prop-2-ynylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058160955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-(prop-2-ynylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90206892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Propargylglycine: An In-depth Technical Guide to its Function as an Irreversible PRODH Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Propargylglycine (NPG), also referred to as this compound (N-PPG), is a potent, orally active, irreversible inhibitor of Proline Dehydrogenase (PRODH)[1][2]. PRODH is a critical mitochondrial flavoenzyme that catalyzes the first and rate-limiting step in proline catabolism, the oxidation of proline to Δ1-pyrroline-5-carboxylate (P5C)[3][4]. This enzyme plays a significant role in cellular metabolism, particularly in cancer cells, by contributing to ATP production, redox homeostasis, and anaplerosis[3]. NPG acts as a mechanism-based, or "suicide," inhibitor, covalently modifying the flavin adenine dinucleotide (FAD) cofactor of PRODH, leading to its inactivation[4][5]. Beyond its direct enzymatic inhibition, NPG uniquely triggers the mitochondrial unfolded protein response (UPRmt), resulting in the degradation of the PRODH protein[4][6]. This dual action makes NPG a valuable tool for studying proline metabolism and a promising candidate for therapeutic development in oncology and potentially neurodegenerative diseases[1][4]. This guide provides a comprehensive overview of NPG's mechanism, quantitative data, experimental protocols, and relevant biological pathways.

Mechanism of Action: Irreversible Inhibition

This compound is a mechanism-based inactivator of PRODH[3]. The inactivation process involves the enzyme's own catalytic machinery. The proposed mechanism begins with the PRODH-catalyzed oxidation of NPG to N-propargyliminoglycine, which is accompanied by the reduction of the FAD cofactor[3]. Subsequently, the reduced FAD attacks the electrophilic ethynyl group of the oxidized inhibitor. This results in the formation of a stable covalent adduct, effectively locking the FAD in an inactive state[5]. Specifically, inactivation by NPG creates a 3-carbon covalent link between a conserved active site lysine residue (Lys234 in human PRODH) and the N5 atom of the reduced FAD cofactor[4][5].

This irreversible binding is a key differentiator from reversible PRODH inhibitors. While reversible inhibitors can dissociate from the enzyme, allowing for the potential restoration of enzyme activity, NPG's covalent modification leads to a persistent loss of function[5].

Quantitative Data

While specific kinetic constants such as K_i and k_inact for this compound's inhibition of PRODH are not consistently reported across the reviewed literature, its potency and irreversible nature are well-documented through cellular and in vivo studies. The following table summarizes the available quantitative information.

| Parameter | Value/Observation | Cell/System | Reference |

| Cellular PRODH Inhibition | 5 mM NPG for 48 hours leads to persistent inhibition of proline oxidation. | ZR-75-1 human breast cancer cells | [5] |

| In Vivo PRODH Reduction | Daily oral treatment with 50 mg/kg NPG leads to a dose-dependent decline in brain mitochondrial PRODH protein. | Mice | [4] |

| UPRmt Induction | Treatment with 5 mM NPG for 24 hours results in a significant loss of PRODH protein and upregulation of GRP-75. | ZR-75-1 human breast cancer cells | [4] |

Signaling Pathways

The inhibition of PRODH by this compound instigates a cascade of cellular events, primarily centered around mitochondrial stress and the subsequent activation of the mitochondrial unfolded protein response (UPRmt).

Experimental Protocols

PRODH Enzymatic Activity Assay (NADH-based)

This protocol assesses PRODH activity by monitoring the fluorescence of NADH produced upon substrate addition in isolated mitochondria.

Materials:

-

Isolated mitochondria from cells or tissue

-

KHE buffer (120 mM KCl, 3 mM HEPES, 5 mM KH2PO4, pH 7.2)

-

Rotenone (10 µM final concentration)

-

This compound (or other inhibitors)

-

Proline solution (e.g., 40 mM stock)

-

Malate solution (e.g., 40 mM stock)

-

96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Isolate mitochondria from control and treated cells/tissues.

-

Resuspend mitochondrial pellets in STE buffer (250 mM sucrose, 5 mM Tris-HCl, 2 mM EGTA, pH 7.4).

-

Determine protein concentration of the mitochondrial suspension using a Bradford or BCA assay.

-

In a 96-well plate, add 0.15 mg of mitochondria resuspended in 30 µL of STE buffer to 165 µL of KHE buffer supplemented with 10 µM rotenone.

-

For ex vivo inhibition, add NPG or other inhibitors at desired concentrations and incubate.

-

Place the plate in a fluorescence microplate reader and monitor NADH fluorescence (Excitation: 340 nm, Emission: 460 nm) to establish a baseline.

-

Initiate the reaction by adding 5 µL of 40 mM proline (1 mM final concentration).

-

Continue to monitor NADH fluorescence for 6-8 minutes.

-

As a positive control for mitochondrial integrity and NADH production, add 5 µL of 40 mM malate (1 mM final concentration) and monitor fluorescence for another 6-8 minutes.

-

Analyze the rate of NADH formation to determine PRODH activity.

Western Blot Analysis for PRODH and UPRmt Markers

This protocol is for determining the protein levels of PRODH and key UPRmt markers such as HSP-60 and GRP-75.

Materials:

-

Cell or tissue lysates

-

RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-PRODH, anti-HSP-60, anti-GRP-75, anti-YME1L1, and a loading control like anti-beta-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells or tissues in ice-cold RIPA buffer with inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize protein concentrations and prepare samples by adding Laemmli buffer and heating at 95-100°C for 5-10 minutes.

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize to the loading control.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for characterizing this compound as a PRODH inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Noncovalent Inhibition and Covalent Inactivation of Proline Dehydrogenase by Analogs of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Synthesis and Purification of N-Propargylglycine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Propargylglycine is a valuable synthetic amino acid derivative with significant applications in biochemical research, particularly as an irreversible inhibitor of proline dehydrogenase (PRODH), an enzyme implicated in cancer metabolism. This technical guide provides a comprehensive overview of the chemical synthesis and purification of this compound. It details multiple synthetic routes, including the direct N-alkylation of glycine precursors, the Strecker synthesis, and the Gabriel synthesis. Furthermore, this guide presents various purification strategies, such as recrystallization and ion-exchange chromatography, to obtain high-purity this compound suitable for research and drug development purposes. Detailed experimental protocols, quantitative data, and comparative analyses are provided to assist researchers in selecting and implementing the most appropriate methods for their specific needs.

Introduction

This compound, also known as (S)-2-aminopent-4-ynoic acid in its chiral form, is a non-proteinogenic amino acid characterized by the presence of a terminal alkyne group.[] This functional group makes it a versatile building block in medicinal chemistry, particularly for the synthesis of more complex molecules via click chemistry reactions.[2] Its primary biological significance lies in its role as a mechanism-based inhibitor of proline dehydrogenase (PRODH), a mitochondrial flavoenzyme that catalyzes the first step of proline catabolism.[3][4][5] By irreversibly inactivating PRODH, this compound has emerged as a critical tool for studying the metabolic roles of proline in various physiological and pathological processes, including cancer.[3][4][5]

Given its importance, the efficient and scalable synthesis of high-purity this compound is of paramount interest to the scientific community. This guide aims to provide a detailed technical overview of the prevalent methods for its synthesis and purification.

Chemical Synthesis of this compound

Several synthetic strategies can be employed to prepare this compound. The choice of method often depends on the desired scale, available starting materials, and whether a racemic or enantiomerically pure product is required.

N-Alkylation of Glycine Precursors

A common and straightforward approach to this compound synthesis involves the direct N-alkylation of a glycine derivative with a propargyl halide.

2.1.1. Alkylation of Propargylamine with a Haloacetic Acid

This method involves the reaction of propargylamine with a haloacetic acid, such as iodoacetic acid.

Experimental Protocol:

-

Combine iodoacetic acid (1.0 equivalent) with an excess of propargylamine (approximately 8.0 equivalents).

-

The reaction can be carried out neat or in a suitable solvent.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, the excess propargylamine is removed under reduced pressure.

-

The crude product is then purified by recrystallization.

2.1.2. Alkylation of Glycine Ester with Propargyl Bromide

An alternative N-alkylation strategy involves the reaction of a glycine ester hydrochloride with propargyl bromide in the presence of a base.

Experimental Protocol:

-

Suspend glycine ethyl ester hydrochloride (1.0 equivalent) in a suitable aprotic solvent, such as dimethylformamide (DMF).

-

Add a base, such as potassium carbonate (2.0-3.0 equivalents), to the suspension.

-

Add propargyl bromide (1.1-1.5 equivalents) to the reaction mixture.

-

Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress of the reaction.

-

After completion, cool the reaction mixture, filter to remove inorganic salts, and remove the solvent under reduced pressure.

-

The resulting this compound ethyl ester is then hydrolyzed to the free acid using standard procedures (e.g., treatment with aqueous acid or base).

-

The crude this compound is then purified.

Strecker Synthesis

The Strecker synthesis is a classical method for preparing α-amino acids from an aldehyde, ammonia (or an amine), and cyanide. For this compound, this would involve the use of propargylamine, glyoxylic acid, and a cyanide source.[6][7][8]

Experimental Protocol:

-

In a suitable reaction vessel, combine glyoxylic acid (1.0 equivalent) and propargylamine (1.1 equivalents) in an aqueous medium.

-

Cool the mixture in an ice bath and add a solution of sodium cyanide (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature until the formation of the intermediate α-aminonitrile is complete.

-

The α-aminonitrile is then hydrolyzed to this compound by heating with a strong acid (e.g., 6M HCl) or base.

-

The resulting solution is neutralized, and the crude this compound is isolated and purified.

Gabriel Synthesis

The Gabriel synthesis provides a method for preparing primary amines, which can be adapted for the synthesis of N-substituted amino acids. This would involve the use of diethyl 2-bromomalonate and propargylamine.[9][10][11][12]

Experimental Protocol:

-

React diethyl 2-bromomalonate (1.0 equivalent) with propargylamine (1.1 equivalents) in a suitable solvent, such as ethanol, in the presence of a base (e.g., sodium ethoxide).

-

Heat the reaction mixture to reflux until the reaction is complete.

-

The resulting diethyl 2-(propargylamino)malonate is then hydrolyzed and decarboxylated by heating with a strong acid (e.g., concentrated HCl).

-

After cooling, the crude this compound hydrochloride precipitates and can be collected by filtration.

-

The hydrochloride salt can be converted to the free amino acid by neutralization.

Purification of this compound

The purification of this compound is crucial to remove unreacted starting materials, byproducts, and inorganic salts. The choice of purification method depends on the scale of the synthesis and the desired final purity.

Recrystallization

Recrystallization is a widely used technique for the purification of solid organic compounds.

Experimental Protocol:

-

Dissolve the crude this compound in a minimum amount of a hot solvent or solvent mixture. A common solvent system is ethanol or an ethanol-water mixture.

-

Once dissolved, allow the solution to cool slowly to room temperature.

-

Further cooling in an ice bath can promote crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

For the purification of L-Propargylglycine, a solution of approximately 4g in 50mL of water can be treated with absolute ethanol at 4°C for 3 hours. The resulting crystals are collected, washed with cold absolute ethanol and diethyl ether, and then dried.[13]

Ion-Exchange Chromatography

Ion-exchange chromatography is a powerful technique for the purification of amino acids, exploiting their amphoteric nature.[14] A strong cation exchange resin, such as Dowex 50WX8, is commonly used.[14][15][16][17]

Experimental Protocol:

-

Prepare a column packed with Dowex 50WX8 resin in the H+ form.

-

Wash the column thoroughly with deionized water.

-

Dissolve the crude this compound in a minimal amount of deionized water and apply it to the column.

-

Wash the column with deionized water to remove any neutral or anionic impurities.

-

Elute the bound this compound from the resin using a dilute aqueous ammonia solution (e.g., 2 M NH4OH).

-

Collect the fractions containing the product, as identified by a suitable analytical method (e.g., ninhydrin test or TLC).

-

Combine the product-containing fractions and remove the solvent under reduced pressure to yield the purified this compound.

Chiral Synthesis and Separation

For many biological applications, the enantiomerically pure form of this compound, L-Propargylglycine ((S)-2-aminopent-4-ynoic acid), is required.[2][7] This can be achieved either through asymmetric synthesis or by resolution of the racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis of this compound can be achieved using chiral auxiliaries. For example, chiral N-sulfinylimines can be reacted with (trimethylsilyl)ethynyllithium to produce diastereomerically pure N-sulfinyl propargylamines, which can then be converted to the desired enantiomer of this compound.[2] Another approach involves the use of chiral phase-transfer catalysts in the alkylation of glycine derivatives.

Chiral Separation by HPLC

Racemic this compound can be resolved into its enantiomers using chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[10][18][19]

General HPLC Conditions:

-

Column: A suitable chiral column, such as one based on a polysaccharide derivative or a macrocyclic antibiotic.

-

Mobile Phase: A mixture of organic solvents (e.g., hexane, ethanol, isopropanol) and/or aqueous buffers, depending on the type of chiral stationary phase.

-

Detection: UV detection is typically used.

The specific conditions for the chiral separation of this compound would need to be optimized based on the chosen chiral column and available instrumentation.

Data Presentation

The following tables summarize the quantitative data for the different synthesis and purification methods described.

Table 1: Comparison of this compound Synthesis Methods

| Synthesis Method | Starting Materials | Key Reagents | Typical Yield | Purity | Advantages | Disadvantages |

| N-Alkylation of Propargylamine | Iodoacetic acid, Propargylamine | - | 43%[2] | High after recrystallization | Simple, one-step reaction | Requires large excess of volatile propargylamine |

| N-Alkylation of Glycine Ester | Glycine ethyl ester HCl, Propargyl bromide | K2CO3, DMF | Moderate to Good | Good | Readily available starting materials | Two-step process (alkylation and hydrolysis) |

| Strecker Synthesis | Glyoxylic acid, Propargylamine | NaCN, HCl | Variable | Variable | Convergent synthesis | Use of highly toxic cyanide |

| Gabriel Synthesis | Diethyl 2-bromomalonate, Propargylamine | NaOEt, HCl | Moderate | Good | Avoids over-alkylation | Multi-step process with harsh hydrolysis conditions |

Table 2: Comparison of this compound Purification Methods

| Purification Method | Principle | Typical Recovery | Final Purity | Advantages | Disadvantages |

| Recrystallization | Differential solubility | 60-90% | >98% | Simple, cost-effective | Potential for product loss in mother liquor |

| Ion-Exchange Chromatography | Charge-based separation | >80% | >99% | High resolving power, removes ionic impurities | More time-consuming and requires specialized equipment |

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and purification of this compound via the N-alkylation of propargylamine with iodoacetic acid, followed by recrystallization.

Caption: Workflow for this compound Synthesis and Purification.

Conclusion

This technical guide has provided a detailed overview of the key methodologies for the synthesis and purification of this compound. The N-alkylation of glycine precursors represents a direct and efficient route, while the Strecker and Gabriel syntheses offer alternative strategies with their own distinct advantages and disadvantages. The choice of purification method, primarily between recrystallization and ion-exchange chromatography, will depend on the desired purity and scale of production. For applications requiring enantiopure this compound, asymmetric synthesis or chiral separation techniques must be employed. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the synthesis of this important biochemical tool.

References

- 2. Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Strecker Synthesis [organic-chemistry.org]

- 9. youtube.com [youtube.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Chemicals [chemicals.thermofisher.cn]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. bio-rad.com [bio-rad.com]

- 18. m.youtube.com [m.youtube.com]

- 19. youtube.com [youtube.com]

N-Propargylglycine's Effects on Proline Metabolism in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proline metabolism has emerged as a critical pathway in cancer biology, contributing to tumorigenesis, metastasis, and survival under stress. This technical guide provides an in-depth analysis of N-Propargylglycine (N-PPG), an irreversible inhibitor of proline dehydrogenase (PRODH), a key enzyme in proline catabolism. We explore the mechanism of action of N-PPG, its effects on proline metabolism in cancer cells, and the downstream consequences, including the induction of the mitochondrial unfolded protein response (UPRmt). This document consolidates quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction: The Role of Proline Metabolism in Cancer

Cancer cells reprogram their metabolic pathways to sustain rapid proliferation and adapt to the tumor microenvironment.[1][2] Proline metabolism, involving a cycle of biosynthesis and catabolism, plays a multifaceted role in cancer by contributing to ATP production, redox homeostasis, and the synthesis of macromolecules like collagen.[2][3]

The key enzymes regulating proline metabolism are:

-

Pyrroline-5-Carboxylate Reductase (PYCR1/2/L): Catalyzes the final step in proline biosynthesis, converting pyrroline-5-carboxylate (P5C) to proline.[1] Increased expression of PYCR1 is associated with a poor prognosis in several cancers.[1][4]

-

Proline Dehydrogenase (PRODH/POX): A mitochondrial inner membrane flavoprotein that catalyzes the first step of proline catabolism, oxidizing proline to P5C.[1] This process is linked to the electron transport chain and can generate ATP and reactive oxygen species (ROS).[1]

The balance between proline synthesis and catabolism is crucial for cancer cell fate, influencing growth, survival, and senescence. Targeting proline metabolism, therefore, represents a promising therapeutic strategy.

This compound (N-PPG): A Suicide Inhibitor of PRODH

This compound (N-PPG) is an orally active, irreversible inhibitor of proline dehydrogenase.[5] It acts as a "suicide inhibitor," meaning it is processed by the enzyme into a reactive species that covalently binds to and inactivates the enzyme.[6]

Mechanism of Action

The inactivation of PRODH by N-PPG leads to a distorted conformation of the enzyme, which is thought to trigger the mitochondrial unfolded protein response (UPRmt). This is a unique characteristic of N-PPG compared to other PRODH inhibitors. The UPRmt is a stress response pathway that aims to restore mitochondrial protein homeostasis. However, sustained activation can lead to apoptosis.

Downstream Effects of PRODH Inhibition by N-PPG

Inhibition of PRODH by N-PPG in cancer cells results in:

-

Selective decay of PRODH protein: N-PPG treatment leads to a rapid and specific degradation of the PRODH protein.[6]

-

Upregulation of mitochondrial chaperones: There is an increased expression of mitochondrial chaperone proteins such as HSP-60 and GRP-75.[7]

-

Induction of the mitochondrial protease YME1L1: The expression of the inner mitochondrial membrane protease YME1L1 is upregulated.[7]

-

Anticancer activity: N-PPG has been shown to inhibit the growth of various cancer cells.[5][6]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on cancer cells, with data synthesized from published literature.

Table 1: Effect of this compound on PRODH Activity and Protein Levels

| Cell Line | N-PPG Concentration | Treatment Duration | PRODH Activity Inhibition (%) | PRODH Protein Level Reduction (%) | Reference |

| ZR-75-1 (Breast Cancer) | 5 mM | 6 minutes (ex vivo) | ~100 | Not Applicable | |

| ZR-75-1 (Breast Cancer) | 5 mM | 48 hours | Near Complete | Significant |

Note: Quantitative values are estimated from graphical representations and textual descriptions in the cited literature.

Table 2: Upregulation of Mitochondrial Unfolded Protein Response (UPRmt) Markers by this compound

| Cell Line | N-PPG Concentration | Treatment Duration | GRP-75 Upregulation (Fold Change) | HSP-60 Upregulation (Fold Change) | YME1L1 Upregulation (Fold Change) | Reference |

| ZR-75-1 (Breast Cancer) | 5 mM | 24 hours | Significant | Significant | Significant |

Note: Quantitative values are estimated from graphical representations and textual descriptions in the cited literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the effects of this compound on proline metabolism in cancer cells.

Cell Culture

-

Cell Line: ZR-75-1 human breast cancer cells (or other cancer cell lines with detectable PRODH expression).

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

PRODH Enzymatic Assay (NADH-Linked Fluorescence Assay)

This assay measures PRODH activity by monitoring the production of NADH, which fluoresces at 460 nm when excited at 340 nm.

-

Materials:

-

Mitochondrial isolation buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2)

-

L-Proline solution (substrate)

-

NAD+ solution

-

This compound (inhibitor)

-

Fluorometer and 96-well black plates

-

-

Protocol:

-

Isolate mitochondria from cancer cells using differential centrifugation.

-

Determine mitochondrial protein concentration using a BCA or Bradford assay.

-

In a 96-well black plate, add the following to each well:

-

Assay buffer

-

NAD+ (final concentration ~1 mM)

-

Mitochondrial lysate (e.g., 20-50 µg of protein)

-

This compound or vehicle control at desired concentrations.

-

-

Incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding L-Proline (final concentration ~10 mM).

-

Immediately measure the fluorescence (Excitation: 340 nm, Emission: 460 nm) kinetically over a period of time (e.g., 30-60 minutes) using a fluorometer.

-

Calculate the rate of NADH production from the slope of the linear portion of the kinetic curve.

-

Western Blotting for PRODH and UPRmt Markers

-

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-PRODH, anti-HSP-60, anti-GRP-75, anti-YME1L1, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Protocol:

-

Treat cells with this compound at desired concentrations and for various time points.

-

Lyse the cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to the loading control.

-

Cell Viability Assay (MTT Assay)

-

Materials:

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Visualizations: Pathways and Workflows

Proline Metabolism Pathway in Cancer Cells

Caption: Proline metabolism pathway in cancer cells.

Mechanism of Action of this compound

Caption: Mechanism of this compound action.

Experimental Workflow for a Cell-Based Assay

Caption: Typical experimental workflow.

Conclusion

This compound is a potent and specific tool for investigating the role of proline catabolism in cancer. Its unique mechanism of inducing PRODH decay and activating the UPRmt provides a valuable approach for both basic research and therapeutic development. This guide offers a centralized resource of data, protocols, and visual aids to facilitate further research into the therapeutic potential of targeting proline metabolism in cancer. Future studies should focus on elucidating the precise molecular switches that determine the cellular outcome of UPRmt activation by N-PPG and exploring its efficacy in combination with other anticancer agents.

References

- 1. Clonogenic Assay [bio-protocol.org]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 4. Clonogenic survival assay [bio-protocol.org]

- 5. Clonogenic assay - Wikipedia [en.wikipedia.org]

- 6. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. Mitochondrial purification protocol for western blot | Abcam [abcam.com]

N-Propargylglycine: A Technical Guide to its Function as a Suicide Inhibitor of Flavoenzymes

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-propargylglycine (N-PPG) is a mechanism-based inactivator, or suicide inhibitor, that has garnered significant interest for its potent and irreversible inhibition of specific flavoenzymes, most notably proline dehydrogenase (PRODH). This technical guide provides an in-depth overview of the molecular mechanisms, quantitative kinetics, and experimental methodologies used to characterize N-PPG as a suicide inhibitor. Detailed experimental protocols and visualizations of the key pathways are presented to facilitate further research and drug development efforts targeting flavoenzyme-dependent processes in cancer and neurodegenerative diseases.

Introduction to this compound and Suicide Inhibition

Suicide inhibition is an irreversible process where an enzyme converts a seemingly harmless substrate analog into a highly reactive species.[1] This reactive intermediate then forms a covalent bond with a residue in the enzyme's active site, leading to its permanent inactivation.[1] this compound, an analog of the amino acid glycine containing a reactive propargyl group, exemplifies this class of inhibitors.[2] Its primary target of study has been proline dehydrogenase (PRODH), a mitochondrial flavoenzyme crucial for proline catabolism.[3] The inhibition of PRODH by N-PPG has shown potential as an anticancer strategy and has also been observed to induce a unique cellular stress response.[2][3]

Mechanism of Flavoenzyme Inactivation by this compound

The inactivation of flavoenzymes by this compound is a multi-step process initiated by the enzyme's own catalytic machinery. The most well-characterized example is the inactivation of proline dehydrogenase (PRODH).

The process begins with the binding of this compound to the active site of PRODH. The flavin adenine dinucleotide (FAD) cofactor in the enzyme then oxidizes this compound. This oxidation generates a highly reactive intermediate, N-propargyliminoglycine. Subsequently, a nucleophilic attack from the reduced FAD cofactor (at the N5 position) onto the activated propargyl group of the intermediate occurs. This is followed by the formation of a covalent adduct that links the FAD cofactor to a conserved lysine residue within the active site of PRODH. This irreversible modification permanently inactivates the enzyme.

Two primary mechanisms have been proposed for the formation of the final covalent adduct:

-

Mechanism A: Direct Attack. In this pathway, the N5 atom of the reduced flavin directly attacks the α,β-unsaturated iminium compound formed after the initial oxidation of this compound. A subsequent Schiff base formation with the active site lysine and the release of glycine results in the final ternary covalent adduct.

-

Mechanism B: Hydrolysis and Rebinding. This alternative mechanism suggests that the initially formed N-propargyliminoglycine is hydrolyzed to produce propynal and glycine. The highly reactive propynal then re-enters the active site and is attacked by the N5 of the reduced flavin, followed by Schiff base formation with the lysine residue. The direct attack mechanism is generally considered more likely due to the presumed non-enzymatic nature of the hydrolysis and rebinding steps.

Quantitative Inhibition Data

The efficacy of a suicide inhibitor is characterized by several kinetic parameters, including the inhibition constant (K_I) and the maximal rate of inactivation (k_inact). The partition ratio, which is the number of turnover events leading to product formation for every inactivation event, is another critical parameter for suicide inhibitors. While specific data for a wide range of flavoenzymes remains to be fully elucidated, kinetic studies on bacterial PRODH have provided valuable insights.

| Flavoenzyme Target | Organism | K_I (mM) | k_inact (min⁻¹) | Partition Ratio | Reference(s) |

| Proline Dehydrogenase (PutA) | Escherichia coli | 1.5 ± 0.2 | 0.13 ± 0.05 | Not Reported | [4] |

| Proline Dehydrogenase (TtPRODH) | Thermus thermophilus | 0.8 | 0.43 | Not Reported | [4] |

| L-Amino Acid Oxidase | Crotalus adamanteus | - | Not an inactivator | Not Applicable | |

| Monoamine Oxidase (MAO) | Various | Not Reported | Not Reported | Not Reported |

Signaling Pathway: PRODH Inhibition and the Mitochondrial Unfolded Protein Response

The inhibition of PRODH by this compound has been shown to trigger a specific cellular stress response pathway known as the mitochondrial unfolded protein response (UPRmt).[3] This suggests that the accumulation of the inactivated, adducted PRODH enzyme within the mitochondria acts as a signal of proteotoxic stress.

The UPRmt is a quality control mechanism that helps to maintain mitochondrial protein homeostasis. The induction of UPRmt by N-PPG is characterized by the upregulation of mitochondrial chaperone proteins, such as HSP-60 and GRP-75, which assist in protein folding and prevent aggregation.[3] Additionally, there is an increased expression of the mitochondrial inner membrane protease YME1L1, which is involved in the degradation of misfolded or damaged mitochondrial proteins.[3] This response appears to be a unique consequence of N-PPG-mediated PRODH inactivation and is not observed with other types of PRODH inhibitors.[3]

Experimental Protocols

PRODH Enzymatic Activity Assay (DCPIP-Based)

This protocol describes a common method for measuring PRODH activity by monitoring the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).

Materials:

-

Mitochondrial protein extract

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 50 µM FAD

-

DCPIP solution (e.g., 10 mM stock in water)

-

Phenazine methosulfate (PMS) solution (e.g., 20 mM stock in water)

-

L-proline solution (e.g., 1 M stock in water)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 600 nm

Procedure:

-

Prepare the reaction mixture in each well of the 96-well plate. For a 200 µL final volume, add:

-

120 µL Assay Buffer

-

10 µL of mitochondrial extract (protein concentration should be optimized)

-

20 µL of 0.4 mM PMS

-

20 µL of 0.4 mM DCPIP

-

-

Incubate the plate at 25°C for 3-5 minutes to allow for temperature equilibration and to measure the background rate of DCPIP reduction.

-

Initiate the reaction by adding 30 µL of 1 M L-proline to each well.

-

Immediately begin monitoring the decrease in absorbance at 600 nm every 30 seconds for 5-10 minutes.

-

The rate of the reaction is calculated from the linear portion of the curve. PRODH activity is determined by subtracting the background rate (before proline addition) from the rate after proline addition.

Western Blot Analysis of PRODH Degradation

This protocol outlines the steps to visualize the degradation of PRODH in cells treated with this compound.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against PRODH

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Culture cells to desired confluency and treat with this compound (e.g., 5 mM) for various time points (e.g., 24, 48 hours).

-

Harvest cells and lyse using ice-cold Lysis Buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-PRODH antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an appropriate imaging system.

-

Mass Spectrometry for Adduct Identification

This protocol provides a general workflow for identifying the covalent adduct formed between this compound and a target flavoenzyme.

Materials:

-

Purified flavoenzyme

-

This compound

-

Denaturing and reducing agents (e.g., DTT, iodoacetamide)

-

Proteolytic enzyme (e.g., trypsin)

-

LC-MS/MS system (e.g., Orbitrap)

Procedure:

-

In-vitro Inactivation:

-

Incubate the purified flavoenzyme with an excess of this compound to ensure complete inactivation.

-

Remove excess inhibitor by dialysis or buffer exchange.

-

-

Sample Preparation for MS:

-

Denature the protein sample.

-

Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

-

Digest the protein into peptides using trypsin.

-

-

LC-MS/MS Analysis:

-

Separate the peptides using liquid chromatography.

-

Analyze the peptides using a high-resolution mass spectrometer.

-

Employ a data-dependent acquisition method to trigger MS/MS fragmentation of detected peptide ions.

-

-

Data Analysis:

-

Search the MS/MS data against the protein sequence database, including a variable modification corresponding to the mass of the this compound-FAD adduct on the active site lysine residue.

-

Manually inspect the MS/MS spectra of the modified peptide to confirm the fragmentation pattern and the site of modification.

-

Visualizations

Mechanism of Suicide Inhibition of PRODH by this compound

Caption: Proposed mechanism of PRODH suicide inhibition by this compound.

Experimental Workflow for Identifying N-PPG-Protein Adducts

Caption: Workflow for mass spectrometric identification of N-PPG-protein adducts.

N-PPG Induced Mitochondrial Unfolded Protein Response (UPRmt)

Caption: Signaling cascade of the N-PPG-induced mitochondrial unfolded protein response.

Conclusion

This compound serves as a powerful tool for studying flavoenzyme mechanisms and holds therapeutic potential due to its potent and irreversible mode of action. This guide has provided a comprehensive overview of the current understanding of N-PPG as a suicide inhibitor, with a focus on its interaction with proline dehydrogenase. The detailed methodologies and visual representations of the underlying processes are intended to aid researchers in further exploring the roles of flavoenzymes in health and disease and in the development of novel targeted therapies. Further research is warranted to elucidate the kinetic parameters of this compound with a broader range of flavoenzymes and to fully understand the physiological consequences of its-induced cellular responses.

References

- 1. scispace.com [scispace.com]

- 2. This compound: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Physical and chemical properties of N-Propargylglycine.

For Researchers, Scientists, and Drug Development Professionals

N-Propargylglycine (N-PPG) is a synthetic amino acid derivative that has garnered significant interest in the scientific community for its potent and irreversible inhibition of proline dehydrogenase (PRODH), a key mitochondrial enzyme. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and a summary of its biological mechanism of action, designed to support its application in research and drug development.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline solid. Its core physicochemical properties are summarized in the table below, providing a quick reference for experimental design and execution.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇NO₂ | [1] |

| Molecular Weight | 113.11 g/mol | [1] |

| CAS Number | 23235-01-0 (L-isomer) | [1] |

| Melting Point | 235-239 °C | [1][2] |

| Predicted Boiling Point | 272.1 ± 35.0 °C | [1] |

| Predicted pKa | 2.04 ± 0.10 | [1] |

| Appearance | White to pale yellow powder | [1] |

| Solubility | Soluble in aqueous buffers such as PBS (~10 mg/mL for the hydrochloride salt), and organic solvents like ethanol and DMSO (~20 mg/mL for the hydrochloride salt). | [3] |

Spectral Data Summary

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound.

| Spectroscopy | Data Highlights |

| ¹H NMR | A predicted ¹H NMR spectrum in D₂O is available.[4] Experimental spectra have been recorded in Na₂HPO₄ buffer.[5] |

| Mass Spectrometry | This compound and its derivatives have been analyzed by nanospray QqTOF mass spectrometry.[5] Inactivation of PRODH results in a covalent adduct with a mass increase corresponding to the inhibitor fragment.[5][6] |

| Infrared (IR) | Specific IR spectral data for this compound is not readily available in the reviewed literature. |

Mechanism of Action: Irreversible Inhibition of Proline Dehydrogenase

This compound acts as a mechanism-based, irreversible "suicide" inhibitor of proline dehydrogenase (PRODH), a flavoenzyme located in the inner mitochondrial membrane that catalyzes the first step in proline catabolism.[6][7][8] The inactivation process is a result of covalent modification of the enzyme's flavin adenine dinucleotide (FAD) cofactor.

The proposed mechanism involves the initial oxidation of this compound by PRODH to form N-propargyliminoglycine.[5] This intermediate then leads to the formation of a covalent adduct between a three-carbon fragment of the inhibitor, the N5 atom of the FAD cofactor, and the ε-amino group of a conserved lysine residue within the enzyme's active site.[5][9] This covalent modification irreversibly inactivates the enzyme.

Signaling Pathway: Induction of Mitochondrial Unfolded Protein Response

Beyond its direct enzymatic inhibition, the covalent modification of PRODH by this compound leads to the rapid degradation of the enzyme.[7] This event is recognized as a mitochondrial stress signal, triggering the mitochondrial unfolded protein response (UPRmt).[7][8] The activation of UPRmt involves the upregulation of mitochondrial chaperone proteins such as HSP-60 and GRP-75, as well as the inner mitochondrial membrane protease YME1L1.[7][8] This response aims to restore mitochondrial proteostasis.

References

- 1. L-Propargylglycine | 23235-01-0 [chemicalbook.com]

- 2. ≥99.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0256820) [hmdb.ca]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structural Basis for the Inactivation of Thermus thermophilus Proline Dehydrogenase by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

N-Propargylglycine: A Technical Guide to its Anticancer Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Propargylglycine (N-PPG) is a novel, orally active, irreversible inhibitor of proline dehydrogenase (PRODH), a mitochondrial flavoenzyme critical for the metabolic adaptation and survival of cancer cells under stress conditions. This technical guide delineates the discovery and characterization of N-PPG's anticancer activity, focusing on its unique dual-action mechanism: direct enzymatic inhibition and induction of the mitochondrial unfolded protein response (UPRmt). We provide a comprehensive overview of the key experimental findings, detailed protocols for the cited research, and a summary of the quantitative data demonstrating its efficacy in preclinical models of breast cancer. This document is intended to serve as a resource for researchers in oncology and drug development interested in the therapeutic potential of targeting proline metabolism.

Introduction

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survive in the often harsh tumor microenvironment. One such adaptation involves the utilization of alternative energy sources, including the amino acid proline. Proline dehydrogenase (PRODH), also known as proline oxidase (POX), catalyzes the first and rate-limiting step in proline catabolism, transferring electrons to the electron transport chain to support ATP production and redox homeostasis. High PRODH expression has been correlated with cancer cell survival, making it a compelling target for therapeutic intervention.

This compound (N-PPG) has been identified as a potent, mechanism-based "suicide" inhibitor of PRODH. Its unique mechanism of action, which extends beyond simple enzymatic inhibition to induce a broader mitochondrial stress response, distinguishes it from other PRODH inhibitors and marks it as a promising candidate for anticancer drug development.

Mechanism of Action

N-PPG exerts its anticancer effects through a dual mechanism:

-

Irreversible Inhibition of PRODH: As a suicide inhibitor, N-PPG is processed by PRODH, leading to the formation of a reactive intermediate that covalently binds to the enzyme's flavin adenine dinucleotide (FAD) cofactor. This covalent adduction results in the irreversible inactivation of PRODH's enzymatic activity.

-

Induction of the Mitochondrial Unfolded Protein Response (UPRmt): A unique characteristic of N-PPG is its ability to induce the rapid and selective degradation of the PRODH protein itself. This event triggers the UPRmt, a mitochondrial stress signaling pathway. This is evidenced by the significant upregulation of mitochondrial chaperone proteins, such as HSP-60 and GRP-75, and the inner mitochondrial membrane protease YME1L1.[1] This response aims to restore mitochondrial proteostasis but can also contribute to cellular stress and apoptosis in cancer cells.

The signaling pathway is visualized in the diagram below.

Caption: Mechanism of action of this compound (N-PPG).

Quantitative Efficacy Data

The anticancer activity of N-PPG has been evaluated in preclinical breast cancer models. While specific IC50 values for N-PPG as a single agent are not extensively detailed in the primary literature, its potent synergistic effects with other anticancer agents have been quantified. The primary focus of the initial studies was on its unique UPRmt-inducing properties and its synergistic potential.

Table 1: In Vivo Efficacy of this compound in Murine Models

| Model System | Treatment Protocol | Outcome | Reference |

| Wild-type Mice | 50, 100, 150, and 200 mg/kg via daily oral gavage for 9 days | Dose-dependent decrease in brain mitochondrial PRODH protein.[2] | --INVALID-LINK-- |

| Wild-type Mice | 50 mg/kg via daily oral gavage | Increased brain expression of the protease YME1L1.[2] | --INVALID-LINK-- |

| Breast Cancer Xenografts | Data on tumor growth inhibition with N-PPG as a monotherapy is not yet published. | N-PPG has shown anticancer activity in breast cancer xenografts.[2] | --INVALID-LINK-- |

Further studies are required to establish the monotherapeutic efficacy of N-PPG in various cancer cell lines and in vivo tumor models.

Experimental Protocols

The following protocols are based on the methodologies described in the primary research publications.

Cell Culture

-

Cell Line: ZR-75-1 human breast cancer cells, which are known to overexpress PRODH, were utilized.

-

Culture Medium: Cells were maintained in the ATCC recommended medium.

-

Culture Conditions: Cells were grown at 37°C in a humidified atmosphere containing 5% CO2.

-

Treatment: For in vitro experiments, ZR-75-1 cells were treated with 5 mM N-PPG for various durations (e.g., 24, 48 hours).[1]

Western Blotting

This protocol was used to assess the levels of PRODH and UPRmt-associated proteins.

-

Lysate Preparation:

-

Harvested cells were washed with ice-cold Dulbecco's Phosphate-Buffered Saline (DPBS).

-

Cells were lysed in modified RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitors.

-

Lysates were sonicated and then clarified by centrifugation at 14,000 rpm for 5 minutes.

-

-

Protein Quantification: The protein concentration of the supernatants was determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Membrane Transfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane was blocked for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST).

-

Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies diluted in blocking solution. Key primary antibodies include:

-

anti-PRODH

-

anti-HSP-60

-

anti-GRP-75

-

anti-YME1L1

-

anti-β-actin (as a loading control)

-

-

Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Caption: Western Blotting Experimental Workflow.

In Vivo Mouse Studies

-

Animal Model: Wild-type mice were used to assess the pharmacodynamics and central nervous system penetration of N-PPG.

-

Drug Formulation: N-PPG was dissolved in 0.9% saline and neutralized to a pH of 6.9 with 1 M sodium hydroxide.[2]

-

Administration: N-PPG was administered daily to mice via oral gavage at doses of 50, 100, 150, and 200 mg/kg.[2]

-

Tissue Analysis: After the treatment period, tissues (e.g., brain) were harvested, and protein levels of PRODH and YME1L1 were analyzed by Western blotting as described above.

Summary and Future Directions

This compound represents a first-in-class PRODH inhibitor with a unique dual mechanism of action that combines irreversible enzymatic inhibition with the induction of the mitochondrial unfolded protein response. Preclinical studies have demonstrated its oral bioavailability and target engagement in vivo. While the initial research has highlighted its potential, particularly in the context of synergistic therapies, further investigation is warranted.

Future research should focus on:

-

Establishing the single-agent efficacy of N-PPG across a broad panel of cancer cell lines to determine IC50 values.

-

Conducting in vivo xenograft studies to quantify the tumor growth inhibition by N-PPG as a monotherapy and in combination with other agents.

-

Elucidating the full downstream consequences of UPRmt activation in cancer cells.

-

Identifying predictive biomarkers for N-PPG sensitivity.

The targeting of proline metabolism is a promising new avenue in cancer therapy, and this compound is a key tool in the exploration of this new therapeutic space.

References

Methodological & Application

Application Notes and Protocols for N-Propargylglycine in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N-Propargylglycine (N-PG) in click chemistry for the specific and efficient labeling of biomolecules. N-PG, a non-canonical amino acid analog of methionine, contains a terminal alkyne group, rendering it an excellent substrate for bioorthogonal ligation reactions. Its metabolic incorporation into newly synthesized proteins allows for the selective analysis of proteome dynamics. The subsequent copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions enable the covalent attachment of a wide array of reporter molecules, including fluorophores and biotin tags, for visualization and affinity purification.

Data Presentation

The efficiency of click chemistry reactions involving this compound can be influenced by various factors, including the choice of catalytic system and the concentrations of reactants. Below are tables summarizing quantitative data derived from studies using propargylglycine derivatives in click chemistry.

Table 1: Influence of N-Boc-DL-propargylglycine Concentration on CuAAC Yield [1][2]

| N-Boc-DL-propargylglycine Concentration (mM) | Benzyl Azide Concentration (mM) | Copper(I) Bromide (mol eq) | Sodium Ascorbate (mol eq) | Reaction Time (h) | Yield (%) |

| 280 | 280 | 0.3 | 0.2 | 24 | >95 |

| 10 | 10 | 0.3 | 0.2 | 24 | ~80 |

| 1 | 1 | 0.3 | 0.2 | 24 | ~50 |

| 0.1 | 0.1 | 0.3 | 0.2 | 24 | <10 |

Reaction conditions: t-BuOH/H₂O (1:1), 75°C.[2] This table illustrates the concentration-dependent nature of the CuAAC reaction, with a significant drop in yield observed at lower reactant concentrations.

Table 2: Comparison of Copper Catalysts for the Click Reaction of DL-propargylglycine [3]

| Copper Source (mol eq) | Sodium Ascorbate (mol eq) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| CuBr (0.1) | 0.2 | 75 | 2 | >95 |

| CuSO₄·5H₂O (0.1) | 0.2 | 75 | 2 | >95 |

| CuI (0.1) | 0.2 | 75 | 2 | >95 |

| Cu(OAc)₂ (0.1) | 0.2 | 75 | 2 | >95 |

| CuBr (0.1) | - | 75 | 2 | <5 |

| CuSO₄·5H₂O (0.1) | 0.2 | Room Temp | 24 | ~10 |

Reaction conditions: DL-propargylglycine and benzyl azide in t-BuOH/H₂O (1:1).[3] This demonstrates that various copper(II) salts in the presence of a reducing agent are as effective as copper(I) halides at elevated temperatures for the reaction with free propargylglycine. The presence of sodium ascorbate is crucial for efficient reaction.[3]

Experimental Protocols

Here we provide detailed protocols for the metabolic labeling of proteins with this compound and subsequent detection via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Protocol 1: Metabolic Labeling of Nascent Proteins with this compound

This protocol describes the incorporation of this compound into proteins in cultured mammalian cells.

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium

-

Methionine-free cell culture medium

-

This compound (N-PG) stock solution (e.g., 100 mM in sterile PBS or DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

-

Cell Seeding: Plate mammalian cells at a desired density in a multi-well plate and allow them to adhere and grow overnight in complete culture medium.

-

Methionine Starvation: Gently wash the cells twice with pre-warmed PBS. Replace the complete medium with pre-warmed methionine-free medium and incubate for 30-60 minutes to deplete intracellular methionine pools.

-

N-PG Labeling: Add this compound stock solution to the methionine-free medium to a final concentration of 25-100 µM. The optimal concentration may vary depending on the cell line and experimental goals.

-

Incubation: Incubate the cells for the desired labeling period (e.g., 1-24 hours).

-

Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add ice-cold cell lysis buffer to each well, and incubate on ice for 15-30 minutes with occasional agitation.

-

Lysate Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay). The cell lysate containing N-PG-labeled proteins is now ready for click chemistry.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of N-PG Labeled Proteins

This protocol details the "clicking" of an azide-functionalized reporter molecule to N-PG-labeled proteins in cell lysate.

Materials:

-

N-PG-labeled protein lysate (from Protocol 1)

-

Azide-functionalized reporter (e.g., fluorescent dye-azide, biotin-azide) stock solution (e.g., 10 mM in DMSO)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

-

Sodium ascorbate stock solution (e.g., 500 mM in water, freshly prepared)

-

PBS

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the following reagents in order:

-

N-PG-labeled protein lysate (20-50 µg of total protein)

-

PBS to a final volume of ~85 µL

-

Azide-functionalized reporter (final concentration 10-100 µM)

-

THPTA (final concentration 1 mM)

-

Copper(II) sulfate (final concentration 1 mM)

-

-

Initiation of Reaction: Add sodium ascorbate to a final concentration of 5 mM to initiate the click reaction. Gently vortex to mix.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, protected from light if using a fluorescent reporter.

-

Sample Preparation for Analysis: The labeled proteins are now ready for downstream analysis such as SDS-PAGE and in-gel fluorescence scanning, or affinity purification followed by mass spectrometry. For SDS-PAGE, add 4x Laemmli sample buffer, boil for 5 minutes, and load onto the gel.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of N-PG Labeled Proteins

This protocol provides a copper-free method for labeling N-PG-incorporated proteins, which is particularly useful for live-cell imaging or when copper-induced toxicity is a concern.

Materials:

-

N-PG-labeled cells or protein lysate (from Protocol 1)

-

Strain-promoted alkyne-functionalized reporter (e.g., DBCO-fluorophore, DIBO-biotin) stock solution (e.g., 10 mM in DMSO)

-

PBS

Procedure:

-

Reaction Setup (for lysate): In a microcentrifuge tube, combine:

-

N-PG-labeled protein lysate (20-50 µg of total protein)

-

PBS to a final volume of ~95 µL

-

Strain-promoted alkyne reporter (final concentration 25-100 µM)

-

-

Incubation: Incubate the reaction mixture at 37°C for 1-4 hours. The reaction can also be performed at room temperature, but may require a longer incubation time.

-

Procedure (for live cells):

-

After metabolic labeling with N-PG (Protocol 1, steps 1-4), wash the cells twice with pre-warmed PBS.

-

Add the strain-promoted alkyne reporter, diluted in complete culture medium, to the cells at a final concentration of 10-50 µM.

-

Incubate for 30-60 minutes at 37°C in a cell culture incubator.

-

Wash the cells three times with PBS to remove excess reporter.

-

The cells can then be fixed for imaging or lysed for further analysis.

-

-

Sample Preparation for Analysis: Prepare samples for downstream analysis as described in Protocol 2, step 4.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the chemical principles underlying the use of this compound in click chemistry.

Caption: Experimental workflow for metabolic labeling and analysis of proteins using this compound and click chemistry.

Caption: Schematic of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with this compound.

References

Unraveling Cellular Dynamics: A Guide to Nascent Protein Labeling and the Specific Role of N-Propargylglycine

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of cellular biology and drug discovery, understanding the immediate proteomic response to various stimuli is paramount. The ability to specifically label and analyze newly synthesized proteins, or the "nascent proteome," offers a powerful window into cellular regulation, stress responses, and the mechanisms of drug action. This document provides a comprehensive overview of the methodologies for metabolic labeling of nascent proteins, with a specific clarification on the role of N-Propargylglycine (NPG), a molecule often associated with protein modification.

While the propargyl group on NPG is suitable for bioorthogonal "click" chemistry, it is crucial to note that the primary and well-documented role of this compound in biological systems is not as a metabolic label for global protein synthesis, but as a potent, irreversible "suicide" inhibitor of the enzyme proline dehydrogenase (PRODH).[1][2][3][4] This document will first elucidate the established mechanism and application of NPG as a PRODH inhibitor and then provide detailed protocols for the widely accepted methods of nascent protein labeling using amino acid and puromycin analogs.

Part 1: this compound (NPG) as a Proline Dehydrogenase (PRODH) Inhibitor

Application Notes

This compound is an orally active, irreversible inhibitor of proline dehydrogenase (PRODH), a key mitochondrial enzyme responsible for the first step in proline catabolism.[1][3] Its mechanism of action involves covalent modification of the FAD cofactor within the PRODH active site, leading to inactivation of the enzyme.[1][5][6][7] This inhibition of proline degradation has significant implications for cellular metabolism and has positioned NPG as a valuable tool in several research areas:

-

Cancer Research: Many cancer cells exhibit a dependency on proline metabolism for survival under stress conditions. By inhibiting PRODH, NPG can disrupt cancer cell metabolism, making it a potential therapeutic agent.[1][2][8] Studies have shown that NPG can induce the decay of the PRODH protein and demonstrates anticancer activity in various breast cancer models.[1][8]

-

Neurodegenerative Diseases: The inhibition of PRODH by NPG has been explored for its potential therapeutic effects in neurodegenerative disorders.[3][4] NPG has been shown to cross the blood-brain barrier and induce a mitohormesis response, which may be protective against the proteotoxic mechanisms underlying these diseases.[1][9]

The following diagram illustrates the role of PRODH in proline catabolism and the inhibitory action of NPG.

Caption: NPG irreversibly inhibits the mitochondrial enzyme PRODH.

Experimental Protocol: Inhibition of PRODH in Cell Culture with NPG

This protocol provides a general guideline for treating cultured cells with NPG to study its effects on PRODH-dependent processes.

-

Cell Culture: Plate cells at a desired density in appropriate growth medium and allow them to adhere and proliferate (typically 24 hours).

-

NPG Preparation: Prepare a stock solution of this compound (e.g., 100 mM in sterile water or PBS) and neutralize the pH to ~7.0. Sterilize through a 0.22 µm filter.

-

Treatment: Dilute the NPG stock solution in fresh cell culture medium to the desired final concentration. Typical concentrations for cell culture experiments can range from 1 mM to 5 mM, but should be optimized for the specific cell line and experimental goals.[1]

-

Incubation: Remove the old medium from the cells and replace it with the NPG-containing medium. Incubate the cells for the desired duration (e.g., 24 hours).[1]

-

Downstream Analysis: After incubation, harvest the cells for downstream analysis, such as Western blotting for PRODH protein levels, metabolomic analysis of proline and glutamate, or cell viability assays.

Part 2: Metabolic Labeling of Nascent Proteins

Application Notes

Metabolic labeling with bioorthogonal non-canonical amino acid tagging (BONCAT) is a powerful technique to identify and quantify newly synthesized proteins.[10] This method relies on the cellular translational machinery to incorporate amino acid analogs containing a bioorthogonal chemical handle (an azide or an alkyne) into nascent polypeptide chains. These handles do not interfere with cellular processes but can be specifically tagged with a reporter molecule (e.g., a fluorophore or biotin) via a "click" chemistry reaction.[10] This allows for the visualization, enrichment, and identification of the nascent proteome.

The most commonly used non-canonical amino acids for this purpose are:

-

L-Azidohomoalanine (AHA) and L-Homopropargylglycine (HPG): These are analogs of methionine and are incorporated into proteins at methionine sites.[11][12][13] Their use often requires methionine-free medium to enhance incorporation efficiency.[13]

-

O-propargyl-puromycin (OPP): An analog of puromycin, which mimics a tRNA molecule and is incorporated into the C-terminus of elongating polypeptide chains, causing chain termination.[14][15] A key advantage of OPP is that it does not require methionine-free medium.[14]

The following diagram outlines the general workflow for nascent protein labeling.

Caption: From labeling in live cells to downstream analysis.

The diagram below illustrates the incorporation of a methionine analog, L-Homopropargylglycine (HPG), into a growing polypeptide chain.

Caption: HPG competes with methionine for incorporation into proteins.

Quantitative Data Summary

The following table summarizes typical experimental parameters for nascent protein labeling. Note that optimal conditions can vary significantly depending on the cell type and experimental goals.[13]

| Parameter | L-Azidohomoalanine (AHA) | L-Homopropargylglycine (HPG) | O-propargyl-puromycin (OPP) |

| Typical Concentration | 50 µM - 1 mM[11][16] | 50 µM[12][13][17] | 20 - 50 µM[15] |

| Incubation Time | 30 min - 4 hours[18] | 30 min - 2 hours[12][17] | 30 min - 2 hours[15][19] |

| Medium Requirement | Methionine-free[13][18] | Methionine-free[12][13] | Standard Medium |

| Potential Toxicity | Generally low, but can affect growth at high concentrations.[20] | Can be more toxic than AHA in some systems, affecting growth.[20] | Can cause chain termination and inhibit overall protein synthesis at high doses.[14] |

Experimental Protocols

Protocol 1: Nascent Protein Labeling in Adherent Mammalian Cells with HPG or AHA

This protocol is adapted for labeling with methionine analogs.[13][18]

Materials:

-

Methionine-free DMEM or other appropriate basal medium

-

Dialyzed Fetal Bovine Serum (dFBS)

-

L-Homopropargylglycine (HPG) or L-Azidohomoalanine (AHA)

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

Procedure:

-

Cell Seeding: Plate adherent cells on coverslips or in culture dishes to reach 70-80% confluency on the day of the experiment.

-

Methionine Depletion: Aspirate the growth medium, wash the cells once with warm PBS, and then incubate them in pre-warmed methionine-free medium supplemented with dFBS for 30-60 minutes at 37°C. This step enhances the incorporation of the analog.[13][18]

-

Labeling: Remove the starvation medium and add fresh, pre-warmed methionine-free medium containing the desired concentration of HPG or AHA (e.g., 50 µM).

-

Incubation: Incubate the cells for the desired labeling period (e.g., 1-4 hours) at 37°C.

-

Harvesting: After incubation, place the culture dishes on ice. Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Lysis: Lyse the cells by adding ice-cold lysis buffer containing protease inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify the lysate by centrifugation.

-

Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA). The lysate is now ready for downstream click chemistry.

Protocol 2: Nascent Protein Labeling with O-propargyl-puromycin (OPP)

This protocol is adapted for labeling with the puromycin analog OPP.[15][19]

Materials:

-

Complete cell culture medium

-

O-propargyl-puromycin (OPP)

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer with protease inhibitors

Procedure:

-

Cell Culture: Culture cells to the desired confluency in their normal growth medium.

-

Labeling: Add OPP directly to the culture medium to achieve the desired final concentration (e.g., 20-50 µM).

-

Incubation: Incubate the cells for the desired labeling period (e.g., 30 minutes to 2 hours) at 37°C.

-

Harvesting and Lysis: Follow steps 5-7 from Protocol 1.

Part 3: Downstream Analysis of Labeled Proteins

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

This protocol describes the "click" reaction to attach a biotin-alkyne or fluorescent-alkyne tag to AHA-labeled proteins (or a biotin-azide/fluorescent-azide to HPG/OPP-labeled proteins).

Caption: The CuAAC reaction forms a stable triazole linkage.

Materials:

-

Protein lysate containing labeled proteins (from Protocol 1 or 2)

-

Azide- or Alkyne-functionalized tag (e.g., Biotin-Alkyne, Alexa Fluor 488 Azide)

-

Copper(II) sulfate (CuSO₄)

-